(R)-3-(1-Aminopropyl)benzonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

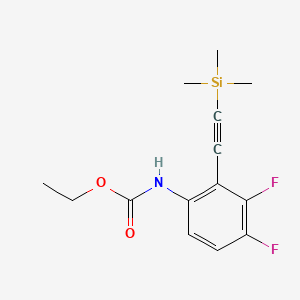

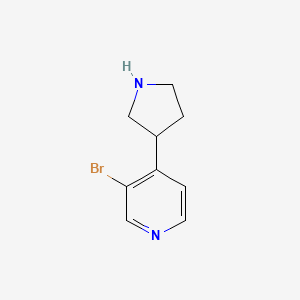

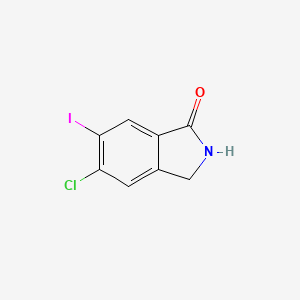

“®-3-(1-Aminopropyl)benzonitrile hydrochloride” is a chemical compound with the molecular formula C10H13ClN2 . It has a molecular weight of 196.68 .

Molecular Structure Analysis

The InChI code for “®-3-(1-Aminopropyl)benzonitrile hydrochloride” is 1S/C10H12N2.ClH/c1-2-10(12)9-5-3-4-8(6-9)7-11;/h3-6,10H,2,12H2,1H3;1H/t10-;/m1./s1 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“®-3-(1-Aminopropyl)benzonitrile hydrochloride” is a solid substance . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications

Synthesis Methods

A method was outlined for synthesizing 4-substituted amino-quinazolines, involving 2-amino-benzonitrile reacting with DMF and benzenesulfonyl chloride to yield hydrochlorides of intermediates, which were further processed to form title compounds (Meng, 2012).

Complex Formation and Structural Characterization

Research described the synthesis of a palladium macrocycle, a six-membered palladacycle, and a palladium compartment complex. These complexes were created using Pd(II) bis(benzonitrile) and various other reagents, structurally characterized by X-ray diffraction, and provided insights into the coordination geometry of palladium in these complexes (Lee et al., 2016).

Process Development for Scaleable Routes

There was a focus on developing a scaleable synthetic route for (2R)-[3-(2-Aminopropyl)-1H-indol-7-yloxy]-N,N-diethylacetamide, a significant segment for AJ-9677, a β3-adrenergic receptor agonist. The paper discussed the process development, providing an efficient method to produce kilogram quantities of the optically active compound (Harada et al., 2004).

Regioselective Biotransformation

A study on the regioselective biotransformation of dinitrile compounds by Rhodococcus rhodochrous LL100-21 was conducted. It highlighted the bacteria's ability to convert cyanomethyl benzonitrile compounds to various products, indicating the potential for biotransformation applications (Dadd et al., 2001).

Safety And Hazards

The compound is classified under the GHS07 pictogram . The signal word for this compound is "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

3-[(1R)-1-aminopropyl]benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-2-10(12)9-5-3-4-8(6-9)7-11;/h3-6,10H,2,12H2,1H3;1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSNURVDNKGGJE-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC(=C1)C#N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC(=C1)C#N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704263 |

Source

|

| Record name | 3-[(1R)-1-Aminopropyl]benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(1-Aminopropyl)benzonitrile hydrochloride | |

CAS RN |

1253792-93-6 |

Source

|

| Record name | 3-[(1R)-1-Aminopropyl]benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B577888.png)

![4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B577891.png)

![5-(3-Chloropropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B577892.png)

![2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B577902.png)